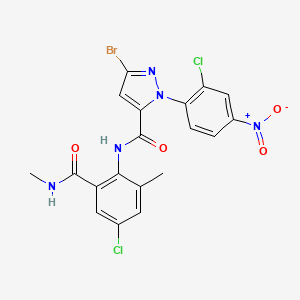
Insecticidal agent 6
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of insecticidal agent 6 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. Specific details on the synthetic routes and reaction conditions are proprietary and not publicly disclosed .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to meet industry standards .
化学反应分析
Types of Reactions: Insecticidal agent 6 undergoes various chemical reactions, including:
Oxidation: In the presence of oxidizing agents, this compound can form oxidized derivatives.
Reduction: Reducing agents can convert this compound into reduced forms.
Substitution: Substitution reactions can occur with suitable nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions vary depending on the substituent, but typically involve catalysts and specific solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
科学研究应用
Insecticidal agent 6 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study insecticidal mechanisms and develop new insecticides.
Biology: Investigated for its effects on insect physiology and behavior.
Industry: Utilized in pest control products for agriculture and public health
作用机制
Insecticidal agent 6 exerts its effects by inhibiting insect ryanodine receptors (RyRs), which are critical for calcium ion regulation in muscle cells. This inhibition disrupts calcium homeostasis, leading to muscle paralysis and eventual death of the insect . The molecular targets and pathways involved include the RyRs and associated signaling pathways .
相似化合物的比较
Hydroxychloroquine: An alkalinizing lysosomatropic drug with insecticidal properties.
Artemisinin: A herbal therapy with potent activity against malarial organisms.
Nitazoxanide: A synthetic benzamide with antiprotozoal activity.
Comparison: Insecticidal agent 6 is unique in its specific inhibition of insect ryanodine receptors, whereas compounds like hydroxychloroquine and artemisinin have broader mechanisms of action. Additionally, this compound demonstrates higher efficacy against lepidopteran pests compared to other insecticidal agents .
属性
分子式 |
C19H14BrCl2N5O4 |
|---|---|
分子量 |
527.2 g/mol |
IUPAC 名称 |
5-bromo-N-[4-chloro-2-methyl-6-(methylcarbamoyl)phenyl]-2-(2-chloro-4-nitrophenyl)pyrazole-3-carboxamide |
InChI |
InChI=1S/C19H14BrCl2N5O4/c1-9-5-10(21)6-12(18(28)23-2)17(9)24-19(29)15-8-16(20)25-26(15)14-4-3-11(27(30)31)7-13(14)22/h3-8H,1-2H3,(H,23,28)(H,24,29) |
InChI 键 |
VHKCXKYVUMUVPV-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC(=C1NC(=O)C2=CC(=NN2C3=C(C=C(C=C3)[N+](=O)[O-])Cl)Br)C(=O)NC)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


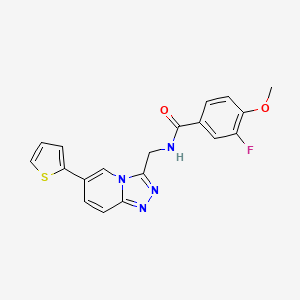
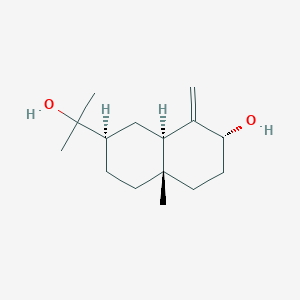
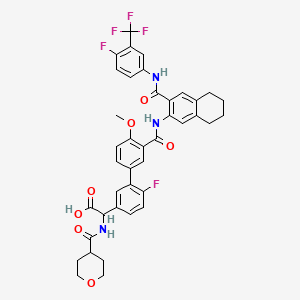
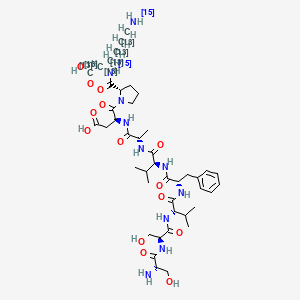
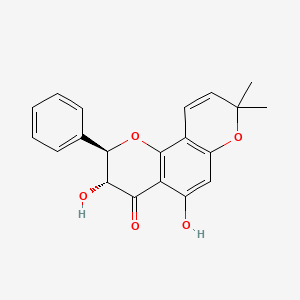
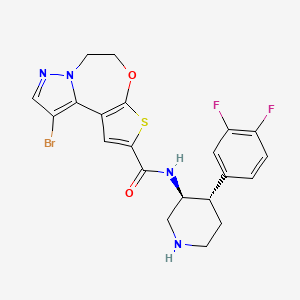
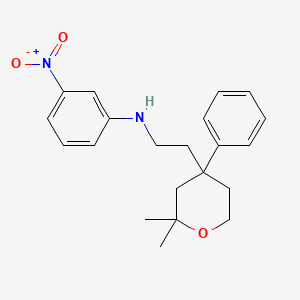
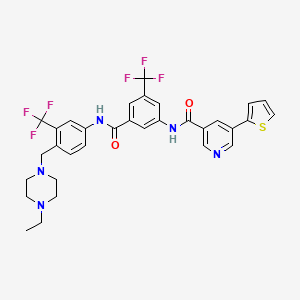
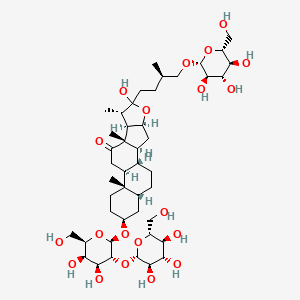


![Sodium 3-[[4-[(2-ethoxy-5-methylphenyl)azo]-1-naphthyl]azo]benzenesulphonate](/img/structure/B12381120.png)


